molecular formula C7H5ClN2OS B1361813 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole CAS No. 63417-81-2

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B1361813
CAS No.: 63417-81-2
M. Wt: 200.65 g/mol
InChI Key: YOUDLOUFERNGRO-UHFFFAOYSA-N
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Description

WAY-388798 is a chemical compound known for its role as an agonist of the free fatty acid receptor 1 (GPR40). This receptor is involved in various physiological processes, including the regulation of insulin secretion. The molecular formula of WAY-388798 is C7H5ClN2OS, and it has a molecular weight of 200.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-388798 typically involves multiple steps, starting from commercially available starting materials. The process includes the formation of key intermediates through reactions such as chlorination, nitration, and sulfonation. Each step requires specific reaction conditions, including temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of WAY-388798 is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key considerations include the selection of solvents, purification methods (such as crystallization or chromatography), and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: WAY-388798 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, WAY-388798 can form oxidized derivatives.

    Reduction: Reducing agents can convert WAY-388798 into its reduced forms.

    Substitution: WAY-388798 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

WAY-388798 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.

    Biology: WAY-388798 is employed in research on metabolic pathways and the role of GPR40 in cellular processes.

    Medicine: The compound is investigated for its potential therapeutic effects in conditions such as diabetes, where GPR40 activation can enhance insulin secretion.

    Industry: WAY-388798 is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

WAY-388798 exerts its effects by binding to the free fatty acid receptor 1 (GPR40). This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of GPR40 enhances the secretion of insulin from pancreatic beta cells, which helps regulate blood glucose levels. The molecular targets involved include various signaling proteins and enzymes that mediate the receptor’s effects .

Comparison with Similar Compounds

Uniqueness: WAY-388798 is unique in its high specificity and potency as a GPR40 agonist. This specificity makes it a valuable tool in research focused on metabolic disorders and insulin regulation. Compared to other similar compounds, WAY-388798 offers distinct advantages in terms of its binding affinity and efficacy in activating GPR40.

Properties

IUPAC Name

5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDLOUFERNGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353113
Record name 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63417-81-2
Record name 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

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